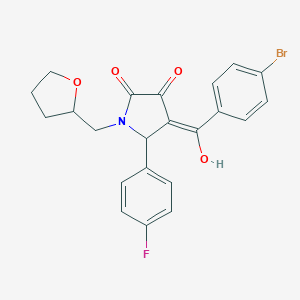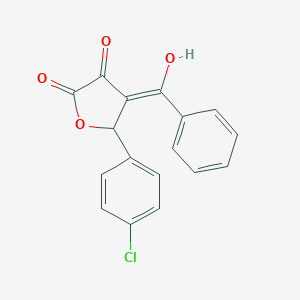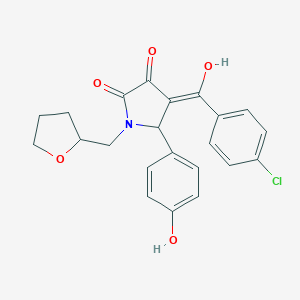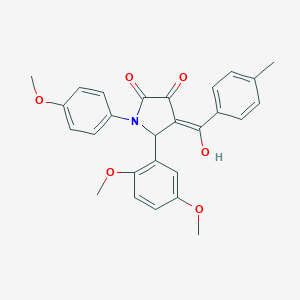![molecular formula C24H28N2O3 B282529 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 5960-38-3](/img/structure/B282529.png)
4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the class of isoquinolines. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in scientific research.
Mécanisme D'action
4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and disrupts the normal signaling pathways that regulate cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 can induce apoptosis in various cancer cell lines by inhibiting PKC and activating the intrinsic apoptotic pathway. It has also been shown to inhibit the growth of tumor xenografts in animal models. In addition, 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 in lab experiments is its potency and selectivity for PKC inhibition. This allows for precise manipulation of PKC signaling pathways without affecting other signaling pathways. However, one limitation of using 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 is its potential off-target effects on other protein kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 in scientific research. One potential application is in the development of novel cancer therapies that target PKC signaling pathways. Another direction is in the study of the role of PKC in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 may also have potential applications in the field of regenerative medicine, where it could be used to manipulate signaling pathways involved in tissue repair and regeneration.
In conclusion, 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its potency and selectivity for PKC inhibition make it a useful tool for studying the role of protein kinases in cellular processes. Future research directions include the development of novel cancer therapies, the study of neurodegenerative diseases, and the potential use in regenerative medicine.
Méthodes De Synthèse
The synthesis of 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 involves a multi-step process that includes the reaction of 2-(dimethylamino)ethylamine with 4-isopropylbenzoyl chloride, followed by the reaction of the resulting intermediate with 3-hydroxy-2-pyrrolidone. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 has been widely used in scientific research as a tool to study the role of protein kinases in various cellular processes. It is a potent inhibitor of protein kinase C (PKC), a family of serine/threonine protein kinases that play critical roles in signal transduction pathways involved in cell growth, differentiation, and apoptosis. 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 has also been shown to inhibit other protein kinases such as protein kinase A (PKA) and protein kinase B (PKB), making it a useful tool for studying the cross-talk between different signaling pathways.
Propriétés
Numéro CAS |
5960-38-3 |
|---|---|
Formule moléculaire |
C24H28N2O3 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O3/c1-16(2)17-10-12-18(13-11-17)21-20(22(27)19-8-6-5-7-9-19)23(28)24(29)26(21)15-14-25(3)4/h5-13,16,21,27H,14-15H2,1-4H3/b22-20+ |
Clé InChI |
SZQCNDJUOOVHMM-LSDHQDQOSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\[O-])/C(=O)C(=O)N2CC[NH+](C)C |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN(C)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)[O-])C(=O)C(=O)N2CC[NH+](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)


![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282472.png)
![3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282482.png)
![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)